molecular formula C11H8N4O5S B2999438 5-(((2-hydroxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 382170-81-2

5-(((2-hydroxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2999438
CAS No.: 382170-81-2
M. Wt: 308.27
InChI Key: YXDWGQQAUHAZOS-UHFFFAOYSA-N
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Description

5-(((2-Hydroxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a 2-hydroxy-4-nitrophenylamino substituent linked via a methylene bridge to the pyrimidine-2,4,6-trione core. This compound’s structure integrates electron-withdrawing (nitro) and hydrogen-bonding (hydroxy) groups, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

6-hydroxy-5-[(2-hydroxy-4-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5S/c16-8-3-5(15(19)20)1-2-7(8)12-4-6-9(17)13-11(21)14-10(6)18/h1-4,16H,(H3,13,14,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIQHGGIAPTGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, influencing reactivity in nucleophilic additions or cyclizations .
  • Bulkier substituents (e.g., tert-butyl) improve lipophilicity, affecting membrane permeability and bioactivity .
  • Aromatic heterocycles (e.g., indole, furan) contribute to π-π stacking interactions, relevant in DNA intercalation or enzyme inhibition .

Comparison of Methods :

Method Conditions Yield Range Advantages
Conventional Reflux Ethanol, acetic acid, 12–24 h 75–94% Simplicity, scalability
Microwave-Assisted Acetic acid, 30 min 85–95% Faster, higher yields
Catalyst-Free Functionalization Solvent-free, ambient conditions 77–94% Eco-friendly, no purification required

Anticancer Potential

  • 7d (2-chloro-4-nitrophenyl analog) : Exhibits cytotoxicity against breast cancer (MCF-7) with IC50 = 13.3 μM, likely due to nitro group-induced oxidative stress .
  • PNR-3-80 (indole derivative) : Inhibits apoptotic endonuclease G (EndoG), preventing DNA degradation—a mechanism relevant in chemotherapy resistance .

Anti-inflammatory and Antioxidant Effects

  • 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) analog : Reduces inflammation in mice via ROS scavenging (IC50 = 20.4 μM for DPPH radical) .

Polymerase Inhibition

  • ITBA-12 (indole thiobarbituric acid) : Inhibits DNA polymerase activity dose-dependently, suggesting utility in replication stress modulation .

Physical and Chemical Properties

  • Melting Points : Analogs with nitro or chloro substituents exhibit high thermal stability (e.g., >300°C for hydrazone derivatives) .
  • Solubility: Polar solvents (ethanol, DMSO) are preferred due to hydrogen-bonding capacity .
  • Spectroscopic Characterization : UV-Vis (λmax ~300–400 nm for conjugated systems), IR (C=O ~1700 cm⁻¹, C=S ~1200 cm⁻¹) .

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